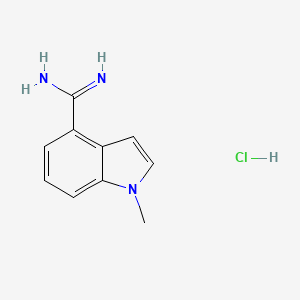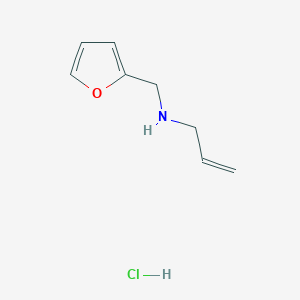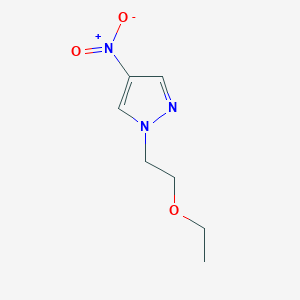![molecular formula C12H17ClF3N B6361670 (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 912290-75-6](/img/structure/B6361670.png)
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride, also known as MPAH, is a chemical compound that has been increasingly studied in recent years due to its potential applications in various scientific fields. This compound belongs to the class of tertiary amines, which are organic compounds containing three carbon-nitrogen bonds. MPAH has been found to be a promising agent in organic synthesis as well as in the development of new drugs and materials.
Aplicaciones Científicas De Investigación
Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products
A comprehensive review by Munro et al. (1999) assesses the formation, environmental fate, mammalian, and ecotoxicity of chemical warfare (CW) agent degradation products. While not directly mentioning the compound , this study highlights the significance of understanding the environmental and health impacts of chemical agents and their degradation by-products, which can include a wide range of chemical structures similar to "(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride" (Munro et al., 1999).
Synthesis and Structural Properties of Novel Chemical Compounds
The work by Issac and Tierney (1996) explores the synthesis, spectroscopic, and structural properties of novel substituted chemical compounds, providing insights into the chemical reactivity and potential applications of complex organic molecules. This research underpins the importance of synthetic chemistry in developing new compounds with potential applications in various industries, including pharmaceuticals and materials science (Issac & Tierney, 1996).
PFAS Removal by Amine-Functionalized Sorbents
Ateia et al. (2019) critically review the development and application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This study illustrates the utility of amine-functionalized materials in environmental remediation, potentially encompassing compounds with structures similar to "this compound" for targeting specific pollutants (Ateia et al., 2019).
Chemistry and Applications of Heterocyclic Compounds
Gomaa and Ali (2020) review the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, emphasizing its application in the synthesis of heterocycles. This work showcases the broad potential of heterocyclic compounds in synthesizing new materials and pharmaceuticals, reflecting on the versatile roles that similar compounds to "this compound" might play in scientific research (Gomaa & Ali, 2020).
Propiedades
IUPAC Name |
2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-9(2)7-16-8-10-4-3-5-11(6-10)12(13,14)15;/h3-6,9,16H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTHTBHPUPXIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B6361600.png)
![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)


![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)
amine hydrochloride](/img/structure/B6361692.png)